



# **Core Target Proteins: IGF-1R and IR**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |  |           |  |  |
|----------------------|------------|--|-----------|--|--|
| Compound Name:       | BMS-748730 |  |           |  |  |
| Cat. No.:            | B1667239   |  | Get Quote |  |  |

BMS-754807 is a potent, reversible, and ATP-competitive inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) tyrosine kinases.[1][2][3][4] These receptors are key components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Overexpression and activation of the IGF-1R/IR signaling axis have been implicated in the pathogenesis of a wide range of human cancers, making them attractive targets for therapeutic intervention.[1][6]

### **Quantitative Analysis of Target Inhibition**

The inhibitory activity of BMS-754807 has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against its primary targets and a selection of off-target kinases.

Table 1: In Vitro Inhibitory Activity of BMS-754807



| Target   | Assay Type                | IC50 (nM) | Ki (nM) | Reference |
|----------|---------------------------|-----------|---------|-----------|
| IGF-1R   | Cell-free kinase<br>assay | 1.8       | <2      | [7][8]    |
| IR       | Cell-free kinase<br>assay | 1.7       | <2      | [7][8]    |
| Met      | Cell-free kinase<br>assay | 6         | -       | [8]       |
| RON      | Cell-free kinase<br>assay | 44        | -       | [8]       |
| TrkA     | Cell-free kinase<br>assay | 7         | -       | [8]       |
| TrkB     | Cell-free kinase<br>assay | 4         | -       | [8]       |
| Aurora A | Cell-free kinase<br>assay | 9         | -       | [8]       |
| Aurora B | Cell-free kinase<br>assay | 25        | -       | [8]       |

Table 2: Cellular Inhibitory Activity of BMS-754807



| Cell Line                      | Assay Type              | Parameter<br>Measured | IC50 (nM) | Reference |
|--------------------------------|-------------------------|-----------------------|-----------|-----------|
| IGF-1R-Sal                     | Proliferation<br>Assay  | Cell Growth           | 7         | [7]       |
| Rh41<br>(Rhabdomyosarc<br>oma) | Proliferation<br>Assay  | Cell Growth           | 5         | [7]       |
| Geo (Colon<br>Carcinoma)       | Proliferation<br>Assay  | Cell Growth           | 365       | [4]       |
| IGF-1R-Sal                     | Kinase Inhibition       | pIGF-1R               | 13        | [7]       |
| Rh41<br>(Rhabdomyosarc<br>oma) | Kinase Inhibition       | plGF-1R               | 6         | [7]       |
| Geo (Colon<br>Carcinoma)       | Kinase Inhibition       | plGF-1R               | 21        | [7]       |
| IGF-1R-Sal                     | Downstream<br>Signaling | pAkt                  | 22        | [7]       |
| IGF-1R-Sal                     | Downstream<br>Signaling | рМАРК                 | 13        | [7]       |
| A549 (NSCLC)                   | Cell Viability<br>Assay | Cell Survival         | 1080      | [8]       |
| NCI-H358<br>(NSCLC)            | Cell Viability<br>Assay | Cell Survival         | 76000     | [8]       |

# **Signaling Pathway Modulation**

BMS-754807 exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[9][5] This inhibition leads to a reduction in cell proliferation and the induction of apoptosis.[9][2][5]





Click to download full resolution via product page

Caption: IGF-1R/IR signaling pathway and the inhibitory action of BMS-754807.

# Experimental Protocols In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-754807 against recombinant human IGF-1R and IR.

Methodology:



- Recombinant human IGF-1R or IR enzyme is incubated with a synthetic peptide substrate (e.g., KKSRGDYMTMQIG) in a 384-well plate.[7]
- The reaction is carried out in an assay buffer (e.g., 100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT).[7]
- BMS-754807 is added at various concentrations.
- The kinase reaction is initiated by the addition of ATP.
- After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

### **Cellular Proliferation Assay**

Objective: To assess the effect of BMS-754807 on the growth of cancer cell lines.

#### Methodology:

- Cancer cells (e.g., IGF-1R-Sal, Rh41) are seeded in 96-well plates and allowed to adhere overnight.[5]
- The cells are then treated with a range of concentrations of BMS-754807.
- After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the WST-1 or MTT assay.[5]
- The absorbance or fluorescence is measured using a microplate reader.
- The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

### **Western Blot Analysis of Protein Phosphorylation**

Objective: To evaluate the effect of BMS-754807 on the phosphorylation of IGF-1R, IR, and downstream signaling proteins like Akt and MAPK.



#### Methodology:

- Cells are treated with BMS-754807 for a specified time.
- Following treatment, cells are lysed, and protein concentrations are determined.[10]
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt).[10]
- After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Band intensities can be quantified using densitometry software.[5]



Click to download full resolution via product page

Caption: A typical workflow for Western blot analysis.

### Conclusion

BMS-754807 is a dual inhibitor of IGF-1R and IR with potent anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Its mechanism of action involves the direct inhibition of the kinase activity of its target receptors, leading to the suppression of critical downstream signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of targeting the IGF-1R/IR axis in cancer.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo evaluation of IGF1R/IR PET ligand [18F]BMS-754807 in rodents PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. BMS-754807 is cytotoxic to non-small cell lung cancer cells and enhances the effects of platinum chemotherapeutics in the human lung cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Target Proteins: IGF-1R and IR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667239#bms-748730-target-protein]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com